4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-propylamine, also known as N,N-Dimethyl-1,3-propanediamine, is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
3-(Dimethylamino)-1-propylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields 3-(Dimethylamino)-1-propylamine .Molecular Structure Analysis
The molecular formula of 3-(Dimethylamino)-1-propylamine is C5H14N2, and its molecular weight is 102.18 .Chemical Reactions Analysis
3-(Dimethylamino)-1-propylamine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
3-(Dimethylamino)-1-propylamine is a colorless liquid with a fishy, ammoniacal odor. It has a density of 0.812 g/mL at 25 °C, a boiling point of 133 °C, and a refractive index (nD) of 1.435 .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
The compound has been utilized in the development of amyloid imaging ligands for Alzheimer's disease. Specifically, compounds like 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride have been studied for their potential to measure amyloid in vivo in the brains of Alzheimer's disease patients using PET imaging. These studies have shown a significant difference between mild patients and controls in terms of PIB retention, highlighting the potential of these ligands in detecting increases in amyloid in the brain, especially in patients with mild cognitive impairment. The advancements in PET amyloid imaging techniques represent a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and aiding in the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Mechanism of Action
Target of Action
The primary target of 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6It is known that the compound is a derivative of 3-(dimethylamino)-1-propylamine , which is widely used to functionalize various pharmacologically active medicinally important compounds .
Mode of Action
This interaction could involve binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
It is known that derivatives of 3-(dimethylamino)-1-propylamine are used in the synthesis of various pharmacologically active compounds . Therefore, it is plausible that this compound could influence a variety of biochemical pathways, depending on the specific targets it interacts with.
Pharmacokinetics
These could include rapid absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys .
Result of Action
Given its use in the synthesis of various pharmacologically active compounds , it is likely that its effects are dependent on the specific targets it interacts with and the biochemical pathways it influences.
Safety and Hazards
Future Directions
As for future directions, 3-(Dimethylamino)-1-propylamine is widely used to functionalize various pharmacologically active medicinally important compounds. It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
properties
IUPAC Name |
4-[3-(dimethylamino)propylamino]-1,1-dioxothiolan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S.ClH/c1-11(2)5-3-4-10-8-6-15(13,14)7-9(8)12;/h8-10,12H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWNJPKILUGSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CS(=O)(=O)CC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.